5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of triazole derivatives, including those related to "5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide," involves complex reactions yielding compounds with potential antimicrobial activities. The structural analysis through X-ray diffraction techniques and density functional theory (DFT) calculations provides insights into the molecular configurations and intermolecular interactions (Şahin et al., 2011).
Antimicrobial and Enzyme Inhibition Activities
- Research on triazole derivatives has demonstrated their potential in inhibiting microbial growth and specific enzymes. Some studies report the synthesis of novel heterocyclic compounds derived from triazole and their effectiveness against lipase and α-glucosidase enzymes, showcasing significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Anticancer Activity
- The exploration of triazole derivatives extends to their anticancer evaluation. New synthetic routes have led to the development of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against avian influenza virus, indicating the broad therapeutic potential of triazole derivatives (Hebishy et al., 2020). Additionally, the synthesis and biological evaluation of Schiff Base sulfur ether derivatives containing a 1,2,4-triazole unit have shown antifungal activities (Yu-gu, 2015).
Antioxidant Properties
- The antioxidant properties of triazole derivatives have been studied, leading to the synthesis of new compounds with potential antioxidant and antiradical activities. This research highlights the chemical versatility and applicability of triazole compounds in addressing oxidative stress-related disorders (Bekircan et al., 2008).
Properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-5-7-12(8-6-11)10-23-16(19)15(21-22-23)17(24)20-14-4-2-3-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUOTSTYZQDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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